Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH molecular weight and exact mass
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH molecular weight and exact mass
An In-depth Technical Guide on the Core Physicochemical Properties of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
Introduction
Proline, a unique cyclic secondary amino acid, imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding and structure.[1] Its rigid structure is fundamental in forming specific turns and motifs within proteins. Oligomers of proline, particularly proline-rich peptides (PRPs), have garnered substantial interest within the scientific community. These sequences are not merely structural elements; they are active participants in a myriad of biological processes, including signal transduction, protein-protein interactions, and host defense as antimicrobial peptides.[2][3][4][5][6]
The synthesis of such peptides for research and therapeutic development necessitates precise control over the assembly of amino acid building blocks. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. The tert-Butoxycarbonyl (Boc) group is a cornerstone of peptide chemistry, serving as a robust, acid-labile protecting group for the α-amino function of amino acids during synthesis.[7][8][9]
This technical guide provides an in-depth analysis of the N-terminally protected tetraproline oligomer, Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH (also denoted as Boc-(DL-Pro)₄-OH). We will establish its core physicochemical properties, namely the molecular weight and exact mass, and discuss the underlying principles of its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this molecule for its application in experimental and developmental pipelines.
Molecular Composition and Structure
The molecule is a synthetic peptide derivative composed of four racemic (DL) proline residues linked sequentially by peptide bonds. The N-terminus is protected by a tert-Butoxycarbonyl (Boc) group, and the C-terminus is a free carboxylic acid (-OH).
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Full Chemical Name: N-tert-Butoxycarbonyl-tetrakis(DL-proline)
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Key Components:
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Boc Group: An acid-sensitive protecting group that prevents the N-terminal amine from participating in subsequent coupling reactions until its intentional removal.[7]
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Tetra-DL-proline Core: A polypeptide chain of four proline units. The use of DL-proline indicates that each position can be occupied by either the D- or L-enantiomer, resulting in a mixture of diastereomers.
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C-Terminal Carboxylic Acid: The free hydroxyl group at the end of the peptide chain, which confers acidic properties.
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Molecular Formula: Based on the elemental composition of the Boc group (C₅H₉O₂) and four proline residues (C₅H₉NO₂), accounting for the loss of three water molecules during peptide bond formation and one hydrogen atom upon N-terminal protection, the final molecular formula is determined to be: C₂₅H₃₈N₄O₇ .
Caption: Molecular connectivity of Boc-(DL-Pro)₄-OH.
Core Physicochemical Data: Molecular Weight and Exact Mass
A precise understanding of a molecule's mass is critical for its synthesis, purification, and quantitative analysis. It is essential to distinguish between two key mass-related terms: molecular weight and exact mass.
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Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. This value is crucial for gravimetric measurements, such as preparing solutions of a specific molarity.
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Exact Mass (or Monoisotopic Mass) is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is what is determined by high-resolution mass spectrometry and is used to confirm the elemental composition of a molecule.[10][11]
The fundamental physicochemical data for Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH are summarized below.
| Parameter | Value | Unit |
| Molecular Formula | C₂₅H₃₈N₄O₇ | - |
| Molecular Weight | 506.60 | g/mol |
| Exact Mass | 506.2741 | Da |
Principles of Synthesis and Characterization
The synthesis and verification of a peptide like Boc-(DL-Pro)₄-OH rely on established methodologies in organic and analytical chemistry.
Synthesis via Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
The Boc-SPPS strategy is a robust method for assembling peptide chains on a solid support (resin).[12][13] The process is cyclical, with each cycle adding one amino acid residue.
The core experimental workflow involves:
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Resin Attachment: The first Boc-protected proline residue is anchored to a solid support, typically a Merrifield or PAM resin.[13]
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Deprotection: The Boc group is removed from the resin-bound amino acid using a moderately strong acid, most commonly trifluoroacetic acid (TFA), to expose a free amino group.[7][13]
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Neutralization: The protonated amino group (TFA salt) is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to prepare it for coupling.[12]
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Coupling: The next incoming Boc-protected proline is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond.[14]
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Iteration: The deprotection, neutralization, and coupling steps are repeated until the tetrapeptide sequence is fully assembled.
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Cleavage: Once the synthesis is complete, the final peptide is cleaved from the resin support, often using a strong acid like hydrofluoric acid (HF), which also removes any side-chain protecting groups if present.[8]
Caption: Workflow for Boc-strategy Solid-Phase Peptide Synthesis.
Characterization and Verification
After synthesis and purification (typically via HPLC), the identity and purity of the final product must be rigorously confirmed.
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Mass Spectrometry (MS): This is the definitive technique for verifying the mass of the synthesized peptide.[11] An aliquot of the purified sample is ionized (e.g., via Electrospray Ionization, ESI, or Matrix-Assisted Laser Desorption/Ionization, MALDI) and introduced into a mass analyzer.[15][16] The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.[10] A high-resolution mass spectrometer (like an Orbitrap or TOF) would be employed to measure the exact mass, and the experimental value should match the theoretical value (506.2741 Da) within a few parts-per-million (ppm) to confirm the elemental formula C₂₅H₃₈N₄O₇.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target peptide from impurities and unreacted reagents. By comparing the retention time of the product to a standard and analyzing the peak area, one can assess the purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, ¹H and ¹³C NMR can provide detailed structural information, confirming the presence of the Boc group and the proline residues and verifying the overall structure of the molecule.
Relevance and Applications in Scientific Research
The precise knowledge of the molecular weight and exact mass of Boc-(DL-Pro)₄-OH is indispensable for its application in research and development.
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Model Systems for Biophysical Studies: Proline oligomers serve as excellent models for studying the conformational dynamics of the peptide backbone and the formation of polyproline helices, which are important secondary structures in proteins.[5]
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Development of Novel Biomaterials: Sequence-defined oligomers, including those based on proline and its derivatives, are being explored for the creation of new biomaterials and for bioconjugation applications in drug delivery.[17][18]
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Quantitative Analysis: Accurate molecular weight is a prerequisite for preparing solutions with precise molar concentrations, which is fundamental for binding assays, kinetic studies, and any other experiment requiring quantitative analysis.
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Metabolomics and Proteomics: In complex biological samples, the unambiguous identification of a specific molecule is reliant on high-accuracy mass measurements. Knowing the exact mass of Boc-(DL-Pro)₄-OH allows it to be identified and distinguished from thousands of other compounds in a mixture using techniques like LC-MS/MS.[16][19]
Conclusion
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a well-defined chemical entity with a molecular weight of 506.60 g/mol and an exact mass of 506.2741 Da , corresponding to the molecular formula C₂₅H₃₈N₄O₇ . These fundamental constants are the bedrock upon which all further research and development activities are built. Their accurate determination, confirmed through high-resolution mass spectrometry, provides absolute confidence in the identity of the molecule. For scientists and researchers in peptide chemistry, drug discovery, and materials science, this precise characterization is the first and most critical step in leveraging the unique properties of proline-rich oligomers for their specific applications.
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- Scocchi, M., et al. (2025). Designing New Chimeric Proline-Rich Antimicrobial Peptides to Enhance Efficacy Toward the ESKAPE+E: Beyond Sequence Extension. MDPI.
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